molecular formula C13H17NO5S B377390 3-{[3-(ETHOXYCARBONYL)-5-ETHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID CAS No. 333774-24-6

3-{[3-(ETHOXYCARBONYL)-5-ETHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID

Cat. No.: B377390
CAS No.: 333774-24-6
M. Wt: 299.34g/mol
InChI Key: LFEISPLBSPYFNH-UHFFFAOYSA-N
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Description

3-{[3-(ETHOXYCARBONYL)-5-ETHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID is a complex organic compound with the molecular formula C13H17NO5S It is characterized by the presence of an ethoxycarbonyl group, an ethyl-substituted thiophene ring, and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(ETHOXYCARBONYL)-5-ETHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(ETHOXYCARBONYL)-5-ETHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[3-(ETHOXYCARBONYL)-5-ETHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[3-(ETHOXYCARBONYL)-5-ETHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[3-(Methoxycarbonyl)-5-ethylthiophen-2-yl]amino}-4-oxobutanoic acid
  • 4-{[3-(Ethoxycarbonyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid

Uniqueness

3-{[3-(ETHOXYCARBONYL)-5-ETHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ethyl-substituted thiophene ring and ethoxycarbonyl group differentiate it from similar compounds, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

4-[(3-ethoxycarbonyl-5-ethylthiophen-2-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-3-8-7-9(13(18)19-4-2)12(20-8)14-10(15)5-6-11(16)17/h7H,3-6H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEISPLBSPYFNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CCC(=O)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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